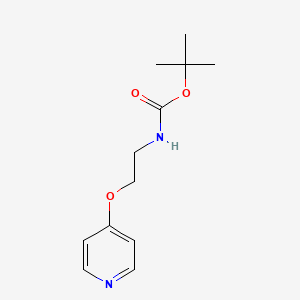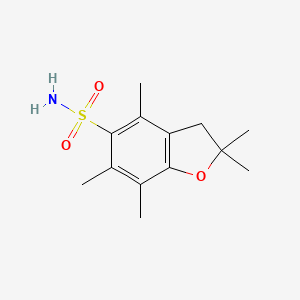
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
Übersicht
Beschreibung
“2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide” is a chemical compound with the CAS Number: 378230-81-0 . It has a molecular weight of 269.36 and its IUPAC name is 2,2,4,6,7-pentamethyl-3H-benzofuran-5-sulfonamide .
Molecular Structure Analysis
The molecular structure of “2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide” is represented by the formula C13H19NO3S . The InChI code for this compound is 1S/C13H19NO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H2,14,15,16) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a sealed container in a dry environment .Wissenschaftliche Forschungsanwendungen
Sulfonamide in Drug Design
The sulfonamide group, a key component of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide, plays a significant role in medicinal chemistry. It's a common feature in many marketed drugs, especially in sulfonamide antibacterials, which are tetrahydropteroic acid synthetase inhibitors. These compounds, derivatives of 4-aminobenzenesulfonamide, demonstrate the versatility of sulfonamides in drug design, highlighting their role as isosteres for the carboxylic acid group of natural substrates like 4-aminobenzoic acid. This characteristic makes sulfonamides an essential component in the medicinal chemist's toolkit (Kalgutkar et al., 2010).
Sulfonamide Antibacterials
Sulfonamides, including compounds like 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide, have been extensively used as antibacterials. They work by inhibiting the tetrahydropteroic acid synthetase in bacteria. The sulfonamide moiety mimics the natural substrate, effectively blocking the bacterial synthesis pathway. This mechanism underlines the broad application of sulfonamides in combating various bacterial infections (Dennis A. Smith & Rhys M. Jones, 2008).
Enzyme Inhibition Studies
Sulfonamides like 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide have been investigated for their enzyme inhibitory potentials. Studies have shown that such compounds exhibit significant activity against various enzymes, including α-glucosidase and acetylcholinesterase. This suggests their potential application in treating diseases related to these enzymes (Abbasi et al., 2019).
Application in Cancer Research
Research has demonstrated the potential of sulfonamides in cancer therapy. For instance, certain sulfonamide derivatives have been identified as inhibitors of the tumor-associated carbonic anhydrase isozyme IX. These findings indicate that sulfonamides, including the 2,2,4,6,7-Pentamethyl derivative, could be used in developing antitumor agents (Ilies et al., 2003).
Antimicrobial and Antiviral Potential
Sulfonamides, due to their structural versatility, have shown significant antimicrobial and antiviral activities. Their potential in inhibiting various microorganisms, including resistant bacterial strains and viruses, underlines their importance in the development of new therapeutic agents (Azzam et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKBZBDWCHNYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



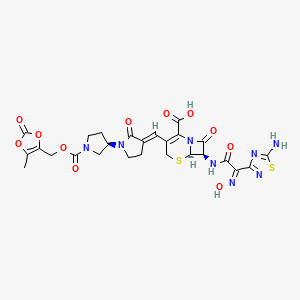

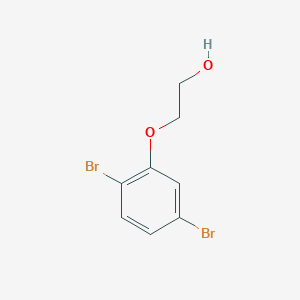
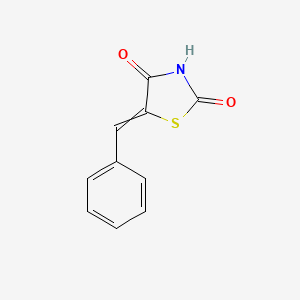
![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)
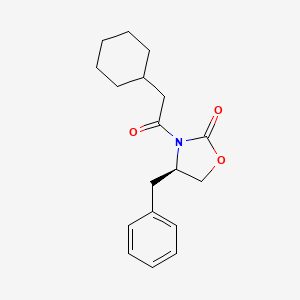
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)

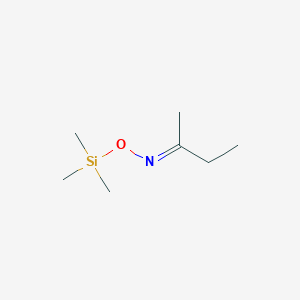
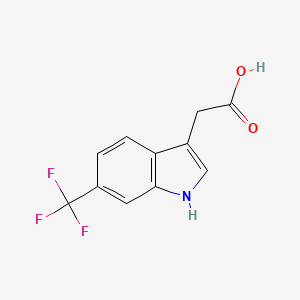

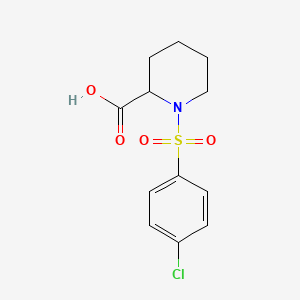
![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)
